REACTION_SMILES
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[CH3:1][c:2]1[s:3][cH:4][c:5]([C:7](=[O:8])[O:9][CH2:10][CH3:11])[n:6]1.[CH3:25][C:26]#[N:27].[Na+:24].[O-:20][C:21]([OH:22])=[O:23].[O:12]=[C:13]1[N:14]([Br:19])[C:15](=[O:16])[CH2:17][CH2:18]1>>[CH3:1][c:2]1[s:3][c:4]([Br:19])[c:5]([C:7](=[O:8])[O:9][CH2:10][CH3:11])[n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1csc(C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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CCOC(=O)c1nc(C)sc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |